1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a unique structure combining a pyrazine ring and a cyclopenta[c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Cyclization: The cyclopenta[c]pyrazole ring is formed through cyclization reactions, often involving catalysts or specific reaction conditions to ensure the correct formation of the desired ring structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazine ring may also interact with biological receptors or enzymes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 1-(2-Chloroethyl)-3-(quinolin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Uniqueness: 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or quinoline rings
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-4-7-17-11-3-1-2-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUXTPMLXRPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=NC=CN=C3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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